Cresol red, also known as o-cresolsulfonephthalein, is a triarylmethane dye that serves primarily as an acid-base indicator and a pH monitoring agent. It appears as a reddish-brown crystalline powder and is soluble in water and ethanol, forming clear solutions at low concentrations. The compound exhibits distinct color changes depending on the pH of the solution: it is yellow below pH 7.2 and transitions to red at pH 8.8 and above . This property makes cresol red particularly useful in various scientific applications, including molecular biology and environmental chemistry.
The color change of cresol red arises from the altered electronic structure of the molecule upon protonation and deprotonation of the hydroxyl groups. The specific wavelengths of light absorbed by the molecule depend on this electronic configuration, resulting in the observed color variations at different pH levels [].
In gel electrophoresis, cresol red binds weakly to nucleic acids (DNA and RNA) and migrates through the gel alongside the separated molecules. This allows visualization of the progress of the electrophoresis and estimation of the size of the separated nucleic acids based on their position relative to the cresol red band. The exact mechanism of binding between cresol red and nucleic acids is not fully elucidated but likely involves non-covalent interactions such as hydrogen bonding and electrostatic interactions.
Cresol red is generally considered a low-hazard compound. However, some precautions are still advisable:
Cresol red undergoes reversible protonation reactions that are pH-dependent. In acidic conditions (pH < 7.2), it exists predominantly in its yellow form, while in alkaline conditions (pH > 8.8), it shifts to a red form. The transition can be represented as follows:
This reaction is crucial for its function as a pH indicator, where the color change signals the acidity or basicity of the solution .
Cresol red has been studied for its biological activity, particularly in molecular biology applications. It is commonly used as a loading dye in gel electrophoresis, where it helps track the progress of DNA, RNA, or protein migration through gels without significantly inhibiting enzymatic reactions such as those involving Taq polymerase . Additionally, cresol red has shown potential in detecting changes in cellular environments due to its sensitivity to pH variations.
Cresol red can be synthesized through various chemical methods involving ortho-cresol and sulfonation processes. A common method includes:
The purity and yield of the final product can be optimized through crystallization and purification techniques .
Cresol red has a wide range of applications:
Studies have shown that cresol red interacts with various substances, affecting its performance as an indicator. For instance, its effectiveness can be influenced by ionic strength and the presence of other solutes in solution. Additionally, cresol red can be degraded under certain conditions, such as exposure to ultrasound or acidic environments, which may impact its usability in specific applications .
Cresol red belongs to a class of compounds known as triarylmethane dyes. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Color Change Range | Uses | Unique Features |
---|---|---|---|
Bromothymol Blue | Yellow (pH < 6) to Blue (pH > 7.6) | pH indicator | More sensitive in neutral pH ranges |
Phenolphthalein | Colorless (pH < 8) to Pink (pH > 9) | Titration indicator | Sharp transition at higher pH |
Methyl Orange | Red (pH < 3.1) to Yellow (pH > 4.4) | Acid-base titrations | Effective at low pH values |
Meta-Cresol Purple | Yellow (pH < 6) to Purple (pH > 7) | Seawater pH measurements | More stable under varying conditions |
Cresol red's unique transition range (7.2–8.8) makes it particularly suitable for applications requiring monitoring around neutral to slightly alkaline conditions, distinguishing it from other indicators that may have sharper transitions or different effective pH ranges .
Irritant